2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine (CAS 24101-09-5) is a highly specialized, regiochemically pure heterocyclic building block extensively utilized in the pharmaceutical and agrochemical industries. Structurally, it features a highly reactive C2-chloride primed for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, alongside a pre-installed C4-amino group that eliminates downstream functionalization steps [1]. The integration of a C5-trifluoromethyl group not only enhances the electrophilicity of the C2 position but also imparts critical metabolic stability and lipophilicity to downstream active pharmaceutical ingredients (APIs). This compound is a critical precursor for the synthesis of advanced kinase inhibitors, including PARP7 and LRRK2 targeted therapies, offering superior processability compared to unfunctionalized or dihalogenated analogs.
Attempting to substitute 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine with the more readily available 2,4-dichloro-5-(trifluoromethyl)pyrimidine introduces severe inefficiencies in synthetic workflows. Because the strongly electron-withdrawing trifluoromethyl group alters the electronic distribution of the pyrimidine ring, reacting the dichloro analog with ammonia typically yields a near 1:1 mixture of 2-amino and 4-amino regioisomers[1]. This lack of regiocontrol caps the theoretical yield of the desired 4-amino intermediate at approximately 48% and necessitates rigorous, time-consuming chromatographic separation. Consequently, generic substitution drastically increases raw material waste, extends process cycle times, and complicates scale-up operations, making the pre-aminated compound the economically and operationally superior choice for procurement.
When synthesizing 4-amino pyrimidine derivatives, starting from 2,4-dichloro-5-(trifluoromethyl)pyrimidine requires an amination step that suffers from notoriously poor regiocontrol. Literature indicates that reaction with ammonia yields a ~1:1 mixture of the 2-amino and 4-amino isomers, capping the yield of the desired 4-amino product at approximately 48%[1]. Procuring 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine provides a 100% regiopure starting material, completely bypassing this yield loss and the associated chromatographic purification.
| Evidence Dimension | Yield of desired 4-amino regioisomer |
| Target Compound Data | 100% regiopure (pre-installed C4-amine) |
| Comparator Or Baseline | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (~48% yield due to 1:1 isomeric mixture) |
| Quantified Difference | >50% absolute yield recovery and elimination of isomer separation |
| Conditions | Reaction with ammonia in THF/water at 20°C |
Procuring the pre-aminated compound directly halves raw material waste and eliminates a costly, time-consuming purification step in scale-up manufacturing.
In the synthesis of complex heterocycles such as PARP7 inhibitors, 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine functions as a dual-purpose building block. It successfully undergoes Suzuki-Miyaura cross-coupling at the C2 position using cataCXium Pd G4 catalysts, directly delivering the 4-amino-5-CF3-pyrimidine motif in a single step [1]. Using unaminated baselines like 2-iodo-5-(trifluoromethyl)pyrimidine requires a subsequent, potentially low-yielding amination step on the complex, high-value intermediate.
| Evidence Dimension | Linear synthetic steps to target motif |
| Target Compound Data | 1 step (direct cross-coupling with pre-installed amine) |
| Comparator Or Baseline | 2-Iodo-5-(trifluoromethyl)pyrimidine (2 steps: coupling + subsequent amination) |
| Quantified Difference | Reduction of 1 linear synthetic step on advanced intermediates |
| Conditions | 20 mol % cataCXium Pd G4, 2 M aq. Na2CO3 |
Reducing the linear step count on advanced intermediates significantly improves overall process yield and reduces active pharmaceutical ingredient (API) manufacturing costs.
In the development of targeted therapeutics, substituting a hydrogen atom with a trifluoromethyl group significantly alters the physicochemical profile of the molecule. Compared to the baseline 2-chloro-pyrimidin-4-amine, 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine introduces a highly lipophilic and metabolically robust CF3 group at the C5 position [1]. This modification increases the lipophilicity of downstream APIs and protects the C5 position from cytochrome P450-mediated oxidative metabolism, a common liability in unfluorinated pyrimidines.
| Evidence Dimension | Metabolic blocking and lipophilicity |
| Target Compound Data | C5 position blocked by CF3 (high metabolic stability) |
| Comparator Or Baseline | 2-Chloro-pyrimidin-4-amine (C5 position susceptible to oxidation) |
| Quantified Difference | Prevention of C5-oxidation and increased target binding affinity via hydrophobic interactions |
| Conditions | In vivo pharmacokinetic profiling of downstream APIs |
Procuring the CF3-substituted building block directly embeds critical pharmacokinetic properties into the drug candidate, reducing the need for late-stage lead optimization.
Leveraging its excellent step economy in Pd-catalyzed cross-coupling, this compound is directly utilized to install the 4-amino-5-(trifluoromethyl)pyrimidine pharmacophore in the development of novel PARP7 inhibitors for oncology applications[1].
The pre-installed 4-amino group and metabolically stable CF3 moiety make this building block ideal for synthesizing pyrimidinyl-4-aminopyrazole compounds, which are critical in targeting LRRK2-mediated neurodegenerative diseases [2].
Due to its 100% regiochemical purity and elimination of isomeric mixtures during functionalization, this compound serves as a reliable, high-yield core for parallel synthesis of diverse kinase inhibitor libraries, streamlining hit-to-lead campaigns [3].